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Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Methylthio)butanal, also known by synonyms such as potato butyraldehyde, is a volatile

sulfur-containing organic compound that plays a significant role in the flavor profile of a variety

of food products.[1][2][3] Its characteristic savory, potato-like, and slightly cabbage-like aroma

makes it a key component in the desirable flavor of cooked foods, particularly those that

undergo thermal processing.[1][4] This document provides detailed application notes and

experimental protocols for the study and utilization of 3-(Methylthio)butanal in flavor chemistry

research.

Chemical and Physical Properties
3-(Methylthio)butanal is a colorless to pale yellow liquid with a distinct odor.[3] Its fundamental

properties are summarized in the table below for easy reference.
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Property Value Reference

Molecular Formula C5H10OS [3]

Molecular Weight 118.20 g/mol [3]

CAS Number 16630-52-7 [5][6][7]

FEMA Number 3374 [5][6][8]

JECFA Number 467 [8]

Boiling Point
63.00 to 65.00 °C @ 10.00 mm

Hg
[3]

Density 0.994-1.003 g/mL [3]

Refractive Index 1.473-1.517 [3]

Solubility
Insoluble in water; soluble in

alcohol.[3]
[3]

Flavor Profile and Sensory Data
The sensory characteristics of 3-(Methylthio)butanal are a primary focus of its study in flavor

chemistry. It is generally recognized for its savory notes.

Attribute Description Reference

Odor

Green, musky, buchu, potato,

sulfurous, vegetative,

cabbage-like, fishy nuance.

[3][4]

Taste
Vegetative, tomato, fishy, and

sulfurous at 0.2 ppm.
[1]

FEMA Flavor Profile Savory [2]

Typical Use Levels
Up to 2 ppm in finished

consumer products.
[1]
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Note: Specific odor and taste thresholds for 3-(Methylthio)butanal are not widely reported in

the literature. However, volatile sulfur compounds, in general, are known for their low detection

thresholds.[9][10][11]

Formation Pathway of 3-(Methylthio)butanal
3-(Methylthio)butanal is primarily formed during the thermal processing of food through the

Maillard reaction and, more specifically, the Strecker degradation of the amino acid isoleucine

in the presence of a sulfur donor like methionine or hydrogen sulfide.
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Formation of 3-(Methylthio)butanal via Strecker Degradation.
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Protocol 1: Quantitative Analysis of 3-
(Methylthio)butanal in a Food Matrix using Headspace
Solid-Phase Microextraction (HS-SPME) coupled with
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of volatile aldehydes in food

matrices.[7][12][13]

1. Materials and Reagents:

3-(Methylthio)butanal standard (purity ≥95%)

Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog)

Sodium chloride (analytical grade)

Deionized water

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

20 mL headspace vials with PTFE/silicone septa

Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation:

Homogenize the solid food sample (e.g., cooked beef, cheese) to a fine powder or paste.

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

For liquid samples (e.g., broth), pipette 5-10 mL into the vial.

Add 1-2 g of sodium chloride to increase the ionic strength of the aqueous phase and

promote the release of volatile compounds.

Spike the sample with a known concentration of the internal standard.
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Immediately seal the vial with the septum cap.

3. HS-SPME Procedure:

Place the vial in a heating block or the autosampler's incubation station.

Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-30

minutes) with agitation to facilitate the release of volatiles into the headspace.

Expose the SPME fiber to the headspace of the sample for a set extraction time (e.g., 30-60

minutes) at the same temperature.

4. GC-MS Analysis:

Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a

short period (e.g., 2-5 minutes) in splitless mode.

Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m

x 0.25 mm i.d., 0.25 µm film thickness).

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp to 150°C at a rate of 5°C/minute.

Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

Mass Spectrometer:

Ionization mode: Electron Ionization (EI) at 70 eV.

Source temperature: 230°C.

Quadrupole temperature: 150°C.
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Acquisition mode: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring

(SIM) mode for quantification. Key ions for 3-(methylthio)butanal are m/z 47, 61, 75, and

118.

5. Quantification:

Prepare a calibration curve using standard solutions of 3-(Methylthio)butanal at different

concentrations, each containing the same amount of internal standard.

Calculate the concentration of 3-(Methylthio)butanal in the sample by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Sensory Evaluation of 3-(Methylthio)butanal
This protocol outlines a method for determining the odor and taste thresholds of 3-
(Methylthio)butanal.

1. Panelist Selection and Training:

Select 10-15 panelists based on their sensory acuity and ability to discriminate different

aromas and tastes.

Train the panelists with standard solutions of 3-(Methylthio)butanal to familiarize them with

its sensory characteristics.

2. Odor Threshold Determination (Ascending Forced-Choice Method):

Prepare a series of dilutions of 3-(Methylthio)butanal in odorless water.

Present three samples to each panelist in a randomized order: two are blanks (odorless

water), and one contains a specific concentration of 3-(Methylthio)butanal.

Ask the panelist to identify the odd sample.

Start with a concentration below the expected threshold and gradually increase it until the

panelist can correctly identify the sample containing the odorant in two consecutive

presentations.
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The geometric mean of the last concentration not detected and the first concentration

correctly identified is taken as the individual's detection threshold.

The group's odor detection threshold is the geometric mean of the individual thresholds.

3. Taste Threshold Determination:

Follow the same procedure as for the odor threshold, but the panelists are asked to taste the

solutions. The matrix for taste evaluation can be water or a simple food base (e.g., unsalted

broth) to mimic a real food system.[14][15]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of 3-
(Methylthio)butanal in a food sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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